2-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid
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Overview
Description
2-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including 2-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid, can be achieved through various methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . One practical method involves the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies are common in the industrial synthesis of imidazo[1,2-a]pyridines .
Chemical Reactions Analysis
Types of Reactions
2-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents are used to remove oxygen functionalities or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are often carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce hydrogenated compounds .
Scientific Research Applications
2-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit Rab11A prenylation, which is a key process in cellular signaling . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 3-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropanoic acid hydrochloride
- 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)propanoic acid hydrochloride
- 2-Imidazo[1,2-a]pyridin-2-ylbutanoic acid hydrochloride
Uniqueness
2-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid is unique due to its specific structural features and the presence of the propanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-imidazo[1,2-a]pyridin-5-ylpropanoic acid |
InChI |
InChI=1S/C10H10N2O2/c1-7(10(13)14)8-3-2-4-9-11-5-6-12(8)9/h2-7H,1H3,(H,13,14) |
InChI Key |
YDMAYDCYHZIUHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=NC=CN21)C(=O)O |
Origin of Product |
United States |
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